2,7-Diamino-4,5-dichloro-2,7-diethyloct-4-enedioic acid
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Overview
Description
2,7-Diamino-4,5-dichloro-2,7-diethyloct-4-enedioic acid is a synthetic organic compound with the molecular formula C12H20N2O4Cl2 It is characterized by the presence of two amino groups, two chlorine atoms, and two ethyl groups attached to an octenedioic acid backbone
Preparation Methods
The synthesis of 2,7-Diamino-4,5-dichloro-2,7-diethyloct-4-enedioic acid involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethylamine, dichloroacetic acid, and ethyl acrylate.
Reaction Conditions: The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
2,7-Diamino-4,5-dichloro-2,7-diethyloct-4-enedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,7-Diamino-4,5-dichloro-2,7-diethyloct-4-enedioic acid has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential interactions with biomolecules such as proteins and nucleic acids. It may be used in the development of new biochemical assays and diagnostic tools.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with specific properties. It may also be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,7-Diamino-4,5-dichloro-2,7-diethyloct-4-enedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,7-Diamino-4,5-dichloro-2,7-diethyloct-4-enedioic acid can be compared with similar compounds such as:
4,5-Dichloro-o-phenylenediamine: This compound has a similar dichloro and diamino substitution pattern but differs in its overall structure and properties.
2,7-Diamino-4,5-dichloro-2,7-diethyl-4-octenedioic acid: This compound is structurally similar but may have different functional groups or substituents that affect its reactivity and applications.
Properties
CAS No. |
62377-99-5 |
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Molecular Formula |
C12H20Cl2N2O4 |
Molecular Weight |
327.20 g/mol |
IUPAC Name |
2,7-diamino-4,5-dichloro-2,7-diethyloct-4-enedioic acid |
InChI |
InChI=1S/C12H20Cl2N2O4/c1-3-11(15,9(17)18)5-7(13)8(14)6-12(16,4-2)10(19)20/h3-6,15-16H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
VLERGQSIRTWPIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=C(CC(CC)(C(=O)O)N)Cl)Cl)(C(=O)O)N |
Origin of Product |
United States |
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